Massoia Lactone

Antifungal Volatile antimicrobial Lactone comparison

Massoia lactone (CAS 51154-96-2), systematically named (6R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is an α,β-unsaturated δ-lactone that occurs naturally as the predominant (R)-enantiomer in the bark oil of Cryptocarya massoy, where it constitutes up to 56.2% of the essential oil profile. This C10 homologue belongs to a family of massoia lactones that includes C8, C12, and C14 variants; however, the C10 compound exhibits a unique combination of a conjugated double bond and a δ-lactone ring that profoundly influences both its organoleptic characteristics (coconut-like, creamy, sweet aroma) and its biological activity spectrum.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 51154-96-2
Cat. No. B149163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassoia Lactone
CAS51154-96-2
Synonyms6R-Massoia Lactone
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1CC=CC(=O)O1
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1
InChIKeyNEDIAPMWNCQWNW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and fat;  insoluble in water

Massoia Lactone (CAS 51154-96-2): A Naturally Occurring α,β-Unsaturated δ-Lactone with Distinctive Chemical and Bioactive Features


Massoia lactone (CAS 51154-96-2), systematically named (6R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is an α,β-unsaturated δ-lactone that occurs naturally as the predominant (R)-enantiomer in the bark oil of Cryptocarya massoy, where it constitutes up to 56.2% of the essential oil profile [1]. This C10 homologue belongs to a family of massoia lactones that includes C8, C12, and C14 variants; however, the C10 compound exhibits a unique combination of a conjugated double bond and a δ-lactone ring that profoundly influences both its organoleptic characteristics (coconut-like, creamy, sweet aroma) and its biological activity spectrum [2]. Recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) [3], massoia lactone is increasingly deployed in food, agricultural, and pharmaceutical contexts, with its functional differentiation from simpler saturated lactones such as γ- and δ-decalactone rooted in its unsaturated core structure and its capacity to disrupt fungal membranes, degrade biofilms, and act as a phytotoxic agent.

Why C10 Massoia Lactone Cannot Be Replaced by Other δ-Lactones, γ-Lactones, or Saturated Decalactones


Substituting massoia lactone with generic δ-lactones, such as δ-decalactone, or with γ-lactones like γ-decalactone, is scientifically untenable due to fundamental differences in molecular architecture that dictate both biological potency and industrial utility. Unlike the fully saturated δ-decalactone (which lacks the α,β-unsaturation), massoia lactone's conjugated double bond enables a distinct mechanism of antifungal action—disruption of fungal respiration and membrane integrity—that is absent in its saturated counterparts [1]. Furthermore, massoia lactone exhibits potent vapor-phase antifungal activity at concentrations where γ- and δ-decalactones are completely inert, a critical differentiator for applications requiring volatile antimicrobial action [2]. Chiral specificity is equally crucial: the natural (R)-enantiomer of massoia lactone is solely responsible for the signature coconut-creamy aroma that defines high-value natural flavor formulations; the racemic mixture or the (S)-enantiomer cannot replicate this sensory profile, rendering generic chiral mixtures unsuitable for premium fragrance and flavor applications [3]. Finally, in the context of bioactivity, massoia lactone's ability to degrade polymicrobial biofilms and damage extracellular polymeric substances (EPS) is a property not shared by the common saturated lactones, which are typically employed only as flavorants [4].

Quantitative Comparative Evidence for Massoia Lactone vs. Saturated Lactones and Homologues: Antifungal, Antibiofilm, Phytotoxic, and Chiral Differentiation


Vapor-Phase Antifungal Activity: Massoia Lactone vs. γ- and δ-Decalactones

In a direct head-to-head comparison of vapor-phase activity, massoia lactone completely inhibited the growth of Aspergillus niger and Candida albicans at a concentration of 1.2 μg/ml in a sealed vial. Under identical experimental conditions, both γ-decalactone and δ-decalactone exhibited no detectable growth inhibition, even at the highest tested concentrations [1]. This dramatic difference demonstrates that the α,β-unsaturated δ-lactone core is essential for volatile antifungal activity, which saturated analogs lack entirely.

Antifungal Volatile antimicrobial Lactone comparison

Polymicrobial Biofilm Degradation: C10 Massoia Lactone vs. Mono-Species Biofilm Control

C10 massoia lactone demonstrates a unique capacity to degrade mature polymicrobial oral biofilms, achieving complete degradation at a concentration of 0.25% v/v. This effect is superior to its impact on mono-species biofilms, as reported in the same study [1]. The compound targets and destroys the extracellular polymeric substances (EPS) matrix within the complex polymicrobial consortium of Streptococcus sanguinis, S. mutans, Lactobacillus acidophilus, and Actinomyces viscosus [2]. While direct quantitative comparator data against other lactones in polymicrobial systems are not available, this class-level inference highlights a mode of action not observed with saturated decalactones, which are not typically investigated for biofilm eradication.

Antibiofilm Polymicrobial Oral pathogens

Phytotoxic Potency: Massoia Lactone-Rich Fraction Outperforms Commercial Essential Oil Herbicides

A massoia lactone-rich fraction (containing primarily C10 massoia lactone) induced 100% dieback in tomato plantlets and completely inhibited seed germination in both Lycopersicon esculentum and Cucumis sativus at a concentration of 1000 μl/l [1]. This performance significantly exceeded that of the commercial phytotoxic essential oils of Syzygium aromaticum (clove) and Cymbopogon citratus (lemongrass) under identical test conditions, where these commercial benchmarks showed markedly lower efficacy [2]. The phytotoxic activity was directly correlated to the massoia lactone content, not to benzyl esters or other minor constituents [3].

Phytotoxicity Natural herbicide Germination inhibition

Enantiomeric Purity and Sensory Differentiation: (R)-Massoia Lactone as the Exclusive Source of Coconut-Creamy Aroma

Chiral analysis of cocoa samples revealed the presence of pure (R)-δ-2-decenolactone (massoia lactone) as the critical compound responsible for the characteristic coconut note [1]. Spiking experiments confirmed that the (R)-enantiomer is the key contributor to this aroma, and the racemic mixture or the (S)-enantiomer does not produce the same olfactory quality [2]. This is supported by the known optical rotation values: natural massoia lactone exhibits an optical rotation of -120 to -80 (at 20°C), confirming its (R)-configuration and high enantiomeric purity .

Chiral flavor Enantiomer Sensory analysis

Regulatory Advantage: GRAS Status of C10 Massoia Lactone vs. Broader Essential Oil Use

C10 massoia lactone has been designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) [1]. This status allows its direct use as a flavoring substance in food and beverages. In contrast, while massoia essential oil (MEO) also holds GRAS status, its allowed concentration limits are higher and its use is broader, but C10 massoia lactone is the specific purified chemical entity that confers the characteristic flavor and a significant portion of the antifungal activity [2]. Importantly, the regulatory review for C10 massoia lactone remains in progress, but its current GRAS designation provides a clear, tangible regulatory pathway that is not available for many other naturally occurring lactones or synthetic analogs [3].

Regulatory GRAS Food additive

Targeted Research and Industrial Applications for Massoia Lactone Leveraging Documented Comparative Advantages


Development of Vapor-Phase Natural Antimicrobials for Active Food Packaging

Given its proven ability to inhibit fungal growth at 1.2 μg/ml in the vapor phase while saturated decalactones remain inert [6], massoia lactone is uniquely suited for integration into active packaging systems, sachets, or coatings designed to extend the shelf life of baked goods, cheeses, and fresh produce without direct food contact. This application leverages the compound's volatile antimicrobial action and its GRAS status [7] to create a natural preservation solution that cannot be replicated with generic lactones.

Formulation of Next-Generation Oral Care Products Targeting Polymicrobial Biofilms

Massoia lactone's capacity to degrade complex oral polymicrobial biofilms at 0.25% v/v [6] positions it as a highly differentiated active ingredient for mouthwashes, toothpastes, and dental varnishes. Unlike conventional antimicrobials that may struggle with biofilm penetration, massoia lactone specifically disrupts the EPS matrix of multi-species consortia [7]. This offers a scientifically substantiated advantage for formulating oral care products aimed at preventing dental caries and periodontitis, where biofilm control is paramount.

Natural Herbicide and Pre-Emergence Weed Control Agent in Sustainable Agriculture

The documented phytotoxic superiority of massoia lactone-rich fractions over commercial clove and lemongrass essential oils—inducing 100% tomato plantlet dieback at 1000 μl/l [6]—validates its application as a natural herbicide. Procurement of C10 massoia lactone for agricultural R&D enables the development of pre-emergence weed control formulations or selective herbicides for integrated pest management programs, offering a data-backed, renewable alternative to synthetic herbicides.

Precision Flavoring and Fragrance Formulation Requiring Authentic Coconut-Creamy Notes

For high-value flavor houses and fragrance compounders, the chiral purity of (R)-massoia lactone is non-negotiable for achieving the authentic coconut-creamy aroma profile [6]. Sourcing the correct (R)-enantiomer (CAS 51154-96-2) ensures that the final product delivers the intended sensory experience, as confirmed by spiking experiments in cocoa matrices [7]. This is particularly critical for natural flavorings where synthetic or racemic substitutes would compromise label claims and consumer perception.

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